3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride
Overview
Description
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Agents
A study by Mizuhara et al. (2013) explored the structure-activity relationship of phenylpyrazole derivatives, including those related to 3-(Aminomethyl)-1-benzylpyrazole, for the development of novel anti-HIV agents. They found that modifications to the benzyl group and pyrazole ring led to significantly more potent derivatives (Mizuhara et al., 2013).
Structural Analysis
Holschbach et al. (2003) conducted a structural study of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, focusing on tautomerism, protonation, and E/Z isomerism. This study provided insights into the structural behavior of similar compounds in different environments (Holschbach et al., 2003).
Anticonvulsant Applications
Stratford and Curley (1983) investigated aminomethyl-substituted cyclic imides, including those based on the structure of 3-(Aminomethyl)-1-benzylpyrazole, for their potential as anticonvulsants. Their research provided valuable data on the design of compounds for interaction in the gamma-aminobutyric acid (GABA) neurotransmitter system (Stratford & Curley, 1983).
Molecular Structure and Physical Properties
Stibrany and Potenza (2009) reported on the synthesis, characterization, and molecular structure of a compound closely related to 3-(Aminomethyl)-1-benzylpyrazole. Their study highlighted the effects of steric strain on the coordination geometry and physical properties of the complex (Stibrany & Potenza, 2009).
Synthesis of Nitrogen Bi- and Polycyclic Compounds
Petrov and Kasatochkin (2013) used 3(5)-aminoazoles, which are key in synthesizing nitrogen bi- and polycyclic compounds with a range of biological activities. Their methodology involved multicomponent heterocyclization, which is relevant to the synthesis and applications of compounds like 3-(Aminomethyl)-1-benzylpyrazole (Petrov & Kasatochkin, 2013).
Interactions with Nicotinamide Adenine Dinucleotide-Dependent Oxidations
A study by Misra et al. (1974) on 3-alkyl benzoate/benzhydrazide aminomethyl benzoxazole/benzthiazole-2-thiones, which share structural features with 3-(Aminomethyl)-1-benzylpyrazole, examined their effect on rat brain homogenate's respiratory activity. This research provided insights into the interactions of these compounds with nicotinamide adenine dinucleotide (NAD)-dependent oxidations (Misra et al., 1974).
Mechanism of Action
Target of Action
Similar compounds such as berotralstat and 1400W dihydrochloride are known to inhibit plasma kallikrein and inducible nitric oxide synthase respectively. These targets play crucial roles in various biological processes, including inflammation and immune response.
Mode of Action
Based on the actions of similar compounds, it may interact with its targets to inhibit their activity, leading to downstream effects . For instance, Berotralstat blocks the enzymatic activity of plasma kallikrein, preventing the release of bradykinin, a peptide that promotes swelling and pain .
Biochemical Pathways
The inhibition of plasma kallikrein or inducible nitric oxide synthase can impact several biochemical pathways, including the kallikrein-kinin system and nitric oxide signaling .
Pharmacokinetics
Similar compounds like berotralstat are orally administered and have good bioavailability .
Result of Action
The inhibition of plasma kallikrein or inducible nitric oxide synthase can lead to reduced inflammation and pain, as seen with berotralstat .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
(1-benzylpyrazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPIRNDTOSHXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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